Methyl 1-isocyanatocyclopentane-1-carboxylate
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Overview
Description
Methyl 1-isocyanatocyclopentane-1-carboxylate is an organic compound with the molecular formula C8H11NO3 It is primarily used for research purposes and is known for its unique chemical structure, which includes an isocyanate group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for Methyl 1-isocyanatocyclopentane-1-carboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures to handle the reactive isocyanate group .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-isocyanatocyclopentane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentylamines. Substitution reactions with amines can result in urea derivatives .
Scientific Research Applications
Methyl 1-isocyanatocyclopentane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-isocyanatocyclopentane-1-carboxylate involves its reactivity with nucleophiles due to the presence of the isocyanate group. This group can form covalent bonds with nucleophilic sites on biological molecules, potentially altering their function. The molecular targets and pathways involved depend on the specific context of its application, such as enzyme inhibition or protein modification .
Comparison with Similar Compounds
Similar Compounds
Methyl isocyanate: A simpler compound with a similar isocyanate group but without the cyclopentane ring.
Cyclopentanone derivatives: Compounds with similar cyclopentane structures but different functional groups.
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 1-isocyanatocyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-12-7(11)8(9-6-10)4-2-3-5-8/h2-5H2,1H3 |
InChI Key |
RDUCEMHGYXGMQE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCC1)N=C=O |
Origin of Product |
United States |
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